molecular formula C16H18FNO2S B296191 N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No.: B296191
M. Wt: 307.4 g/mol
InChI Key: XNCLSAWBUAPAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. DBM is a sulfonamide compound that contains both methyl and fluorobenzyl groups, which give it unique properties that make it useful in research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in treating inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide in lab experiments is its high potency and specificity. This compound has been shown to be effective at very low concentrations, and is highly selective for certain enzymes and pathways. However, one of the limitations of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. This compound may also have applications in other areas of medicine, such as treating metabolic disorders. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in various fields of medicine and scientific research.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenamine with 2-fluorobenzyl chloride and methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer. This compound has also been studied for its potential use in treating obesity, diabetes, and other metabolic disorders.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-12-8-9-16(13(2)10-12)18(21(3,19)20)11-14-6-4-5-7-15(14)17/h4-10H,11H2,1-3H3

InChI Key

XNCLSAWBUAPAMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C

Origin of Product

United States

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